CA IX over CA II Selectivity Advantage vs. Acetazolamide Enables Isoform‑Biased Tool‑Compound Applications
The compound exhibits a Ki of 1.60 × 10³ nM for human CA IX and a Ki > 1.00 × 10⁵ nM for CA II, yielding a CA IX/CA II selectivity index > 62.5 [REFS‑1]. In contrast, the reference pan‑CA inhibitor acetazolamide (AZA) shows Ki values of 25 nM (CA IX) and 12 nM (CA II), giving a selectivity index of only ~2.1 [REFS‑2]. The >29‑fold higher selectivity for CA IX over CA II relative to AZA positions this compound as a preferential ligand for the tumor‑associated isoform CA IX while minimizing off‑target engagement of the ubiquitous cytosolic CA II.
| Evidence Dimension | CA IX/CA II isoform selectivity ratio (from Ki values) |
|---|---|
| Target Compound Data | Ki CA IX = 1.60 × 10³ nM; Ki CA II > 1.00 × 10⁵ nM; selectivity ratio > 62.5 |
| Comparator Or Baseline | Acetazolamide (AZA): Ki CA IX = 25 nM, Ki CA II = 12 nM; selectivity ratio = 2.1 |
| Quantified Difference | Target compound CA IX/CA II selectivity ratio > 62.5 vs. AZA ratio 2.1; >29‑fold improvement in selectivity |
| Conditions | Human recombinant CA IX and CA II, phenol‑red stopped‑flow CO₂ hydrase assay, 15 min–24 h pre‑incubation; AZA data from PMC5349880 Table 1 |
Why This Matters
High CA IX selectivity with low CA II inhibition reduces the risk of off‑target acidosis and diuretic effects, making this scaffold valuable for oncology‑focused probe development.
- [1] BindingDB. BDBM50360796 – Ki values for human CA1, CA2, CA9. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50360796&tag=rep&fil=ki&submit=summary (accessed 2026‑05‑04). View Source
- [2] PMC5349880 Table 1. Inhibition data (Ki) of human CA isozymes I, II, IX and XII for acetazolamide (AZA). https://pmc.ncbi.nlm.nih.gov/articles/PMC5349880/table/T1/ (accessed 2026‑05‑04). View Source
